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molecular formula C10H5ClFNOS2 B8774892 (5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B8774892
M. Wt: 273.7 g/mol
InChI Key: KBELKNAFHSPQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206169B2

Procedure details

2-Chloro-6-fluorobenzaldehyde (9.50 g), rhodanine (7.98 g), and acetic acid (57 ml) were stirred at room temperature. Anhydrous sodium acetate (14.0 g) was added to the obtained suspension, and the mixture was heated with stirring for 2 hours. The reaction mixture was allowed to cool to room temperature, and ice water (190 ml) was added thereto. The precipitated crystals were collected by filtration, washed with water, and then dried to obtain 2-chloro-6-fluorobenzylidenerhodanine.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
190 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH:4]=O.[S:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[S:13].C([O-])(=O)C.[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH:4]=[C:17]1[S:11][C:12](=[S:13])[NH:14][C:15]1=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)F
Name
Quantity
7.98 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
57 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
ice water
Quantity
190 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C2C(NC(S2)=S)=O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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